molecular formula C8H17NO2Si B071963 (2-Cyanoethyl)methyldiethoxysilane CAS No. 1186-11-4

(2-Cyanoethyl)methyldiethoxysilane

Cat. No.: B071963
CAS No.: 1186-11-4
M. Wt: 187.31 g/mol
InChI Key: ITSZNKWGCBRYQB-UHFFFAOYSA-N
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Description

(2-Cyanoethyl)methyldiethoxysilane is an organosilicon compound with the molecular formula C8H17NO2Si. It is commonly used in various industrial and research applications due to its unique chemical properties. The compound is characterized by the presence of a cyanoethyl group attached to a silicon atom, which is further bonded to two ethoxy groups and a methyl group.

Scientific Research Applications

(2-Cyanoethyl)methyldiethoxysilane has a wide range of applications in scientific research, including:

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling (2-Cyanoethyl)methyldiethoxysilane . It is also advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Relevant Papers

Relevant papers include a study on the synthesis of 2‘-O-Cyanoethylated Oligoribonucleotides and a study on the use of 2-Cyanoethyl thioglycosides as effective nucleophiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyanoethyl)methyldiethoxysilane typically involves the reaction of methylchlorosilane with cyanoethyl alcohol in the presence of a base. The reaction proceeds through the substitution of the chlorine atom with the cyanoethyl group, followed by the addition of ethoxy groups to the silicon atom. The reaction conditions generally include a temperature range of 50-100°C and a reaction time of several hours .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed into the system. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then purified using distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(2-Cyanoethyl)methyldiethoxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2-Cyanoethyl)methyldiethoxysilane involves the formation of strong covalent bonds with various substrates. The cyanoethyl group provides a reactive site for further chemical modifications, while the ethoxy groups facilitate the formation of siloxane bonds. These properties make the compound highly versatile for various applications .

Comparison with Similar Compounds

Similar Compounds

  • (2-Cyanoethyl)triethoxysilane
  • (2-Cyanoethyl)methyldimethoxysilane
  • (2-Cyanoethyl)trimethoxysilane

Uniqueness

Compared to similar compounds, (2-Cyanoethyl)methyldiethoxysilane offers a unique combination of reactivity and stability. The presence of both cyanoethyl and ethoxy groups allows for a wide range of chemical modifications and applications. Additionally, its specific molecular structure provides distinct advantages in terms of bond formation and compatibility with various substrates .

Properties

IUPAC Name

3-[diethoxy(methyl)silyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2Si/c1-4-10-12(3,11-5-2)8-6-7-9/h4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSZNKWGCBRYQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(CCC#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50922728
Record name 3-[Diethoxy(methyl)silyl]propanenitrile
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Molecular Weight

187.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186-11-4
Record name 3-(Diethoxymethylsilyl)propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanenitrile, 3-(diethoxymethylsilyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Cyanoethyl)methyldiethoxysilane
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Record name Propanenitrile, 3-(diethoxymethylsilyl)-
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Record name 3-[Diethoxy(methyl)silyl]propanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(diethoxymethylsilyl)propiononitrile
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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